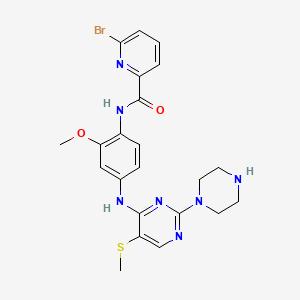
6-Bromo-N-(2-methoxy-4-((5-(methylthio)-2-(piperazin-1-yl)pyrimidin-4-yl)amino)phenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH530 is a potent methuosis inducer that suppresses the proliferation of triple-negative breast cancer cells by inducing complete intracellular vacuolization. It exhibits anti-tumor properties and is valuable for cancer research .
Preparation Methods
The synthetic routes and reaction conditions for JH530 involve the use of pyrimidinediamine derivatives. The compound is synthesized through a series of chemical reactions that include the formation of intermediate compounds, followed by purification and characterization steps . Industrial production methods for JH530 are not widely documented, but laboratory-scale synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
JH530 undergoes various types of chemical reactions, including:
Oxidation: JH530 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced
Properties
Molecular Formula |
C22H24BrN7O2S |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
6-bromo-N-[2-methoxy-4-[(5-methylsulfanyl-2-piperazin-1-ylpyrimidin-4-yl)amino]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H24BrN7O2S/c1-32-17-12-14(6-7-15(17)28-21(31)16-4-3-5-19(23)27-16)26-20-18(33-2)13-25-22(29-20)30-10-8-24-9-11-30/h3-7,12-13,24H,8-11H2,1-2H3,(H,28,31)(H,25,26,29) |
InChI Key |
ZMAGFFCQJPNJDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=NC(=NC=C2SC)N3CCNCC3)NC(=O)C4=NC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


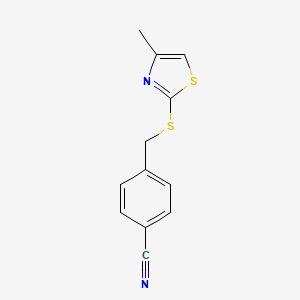
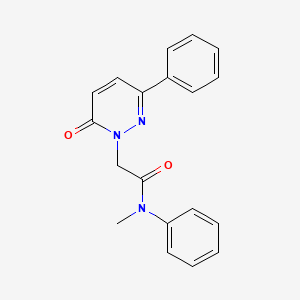
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline](/img/structure/B14884265.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
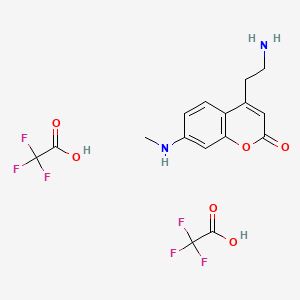
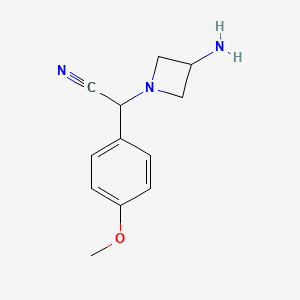
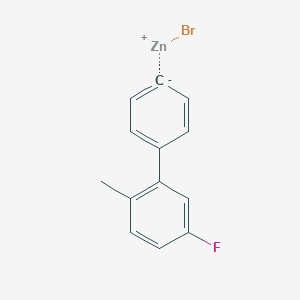
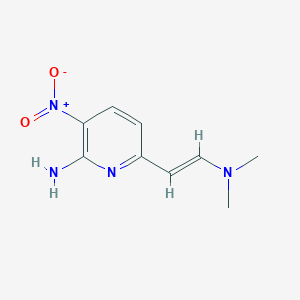
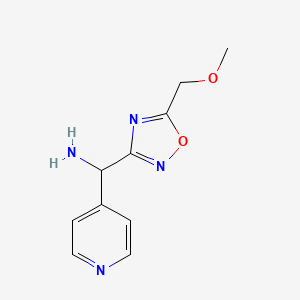
![5-Isopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14884305.png)
![[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14884311.png)
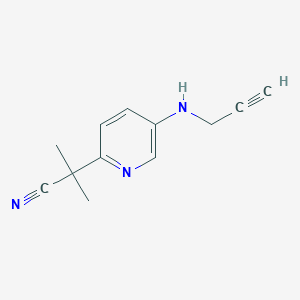
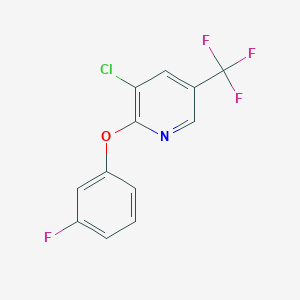
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)
